

Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with BDM88951

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Compound of Interest

Compound Name: BDM88951

Cat. No.: B15573663

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Introduction

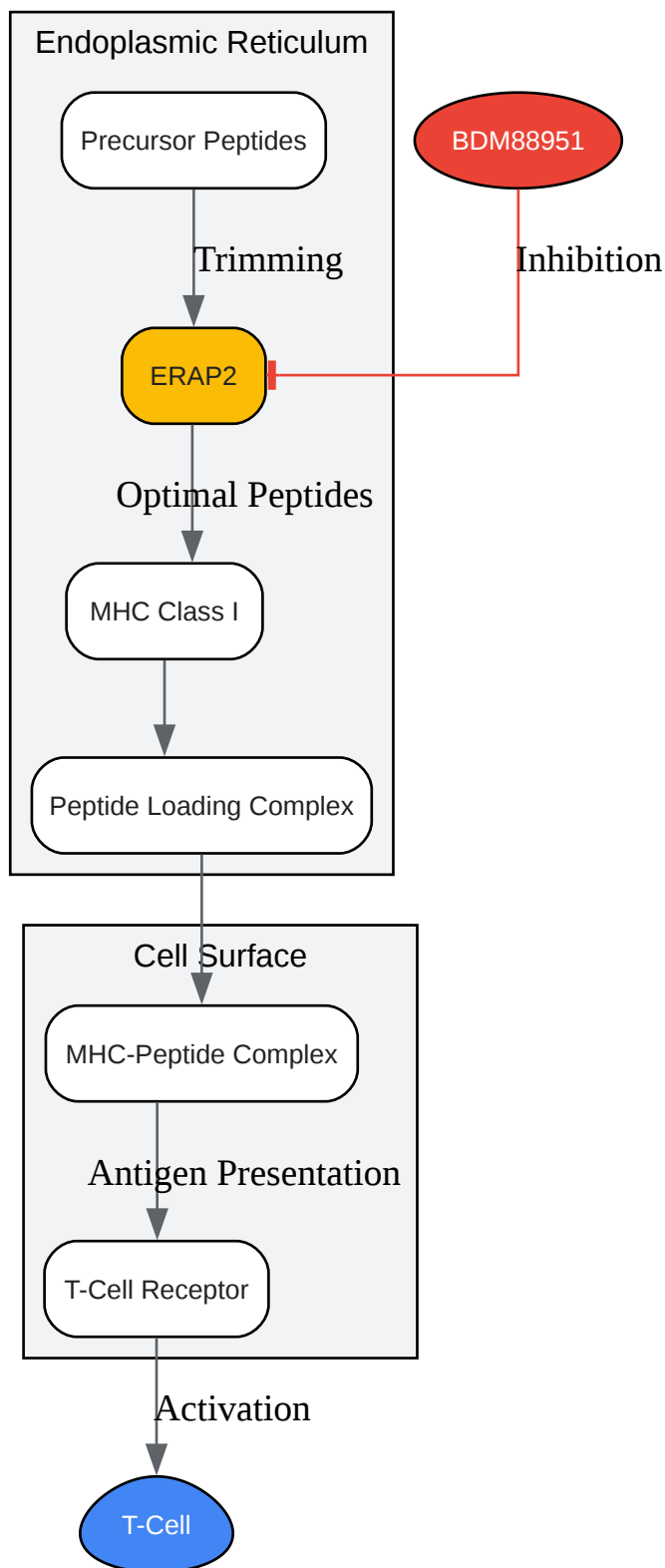
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify the engagement of a ligand with its target protein within a cellular context.[1] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[2] When a small molecule, such as **BDM88951**, binds to its target protein, Endoplasmic Reticulum Aminopeptidase 2 (ERAP2), the resulting protein-ligand complex exhibits increased resistance to thermal denaturation.[3] This protocol provides a detailed methodology for performing CETSA to confirm the intracellular binding of **BDM88951** to ERAP2.

BDM88951 is a potent and selective inhibitor of ERAP2, an enzyme implicated in antigen presentation and various diseases.[4][5] Confirming that **BDM88951** reaches and binds to ERAP2 in intact cells is a critical step in its validation as a chemical probe or therapeutic agent. [3]

Signaling Pathway of ERAP2

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) plays a crucial role in the adaptive immune response by trimming antigenic peptides to the optimal length for loading onto Major Histocompatibility Complex (MHC) class I molecules in the endoplasmic reticulum.[5] These MHC-peptide complexes are then presented on the cell surface for recognition by T-cells. By

inhibiting ERAP2, **BDM88951** can modulate the repertoire of presented antigens, which has potential therapeutic implications in autoimmune diseases and cancer immunotherapy.[3]



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Caption: Simplified signaling pathway of ERAP2 in antigen presentation and the point of inhibition by **BDM88951**.

Experimental Protocols

This section details two key CETSA experiments: determining the thermal shift (Melt Curve) and quantifying the potency of target engagement (Isothermal Dose-Response Fingerprint - ITDRF).

Part 1: CETSA Melt Curve for ERAP2 with **BDM88951**

This experiment aims to determine the aggregation temperature (T_{agg}) of ERAP2 and the thermal shift (ΔT_{agg}) induced by **BDM88951**.

Materials and Reagents:

- Cell Line: Human Embryonic Kidney (HEK) cells.
- Compound: **BDM88951** (stock solution in DMSO).
- Vehicle: DMSO.
- Cell Culture Media: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Buffers: Phosphate-Buffered Saline (PBS), Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
- Reagents for Western Blotting: Primary antibody against ERAP2, HRP-conjugated secondary antibody, loading control antibody (e.g., α -tubulin), ECL substrate.

Protocol:

- Cell Culture: Culture HEK cells to 80-90% confluency.
- Compound Treatment:

- Harvest cells and resuspend in fresh culture medium to a concentration of 2×10^6 cells/mL.
- Prepare two aliquots of the cell suspension. Treat one with 30 μ M **BDM88951** and the other with an equivalent concentration of DMSO (vehicle control).[3]
- Incubate the cells for 1 hour at 37°C.
- Heat Challenge:
 - Aliquot 100 μ L of the cell suspensions into PCR tubes for each temperature point.
 - Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 46°C to 64°C in 3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[3]
- Cell Lysis:
 - Lyse the cells by performing three consecutive freeze-thaw cycles (liquid nitrogen and 37°C water bath).
 - Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[6]
- Protein Quantification and Western Blot Analysis:
 - Carefully collect the supernatant.
 - Determine the protein concentration of the soluble fractions using a BCA assay.
 - Normalize all samples to the same protein concentration.
 - Prepare samples for SDS-PAGE, perform electrophoresis, and transfer proteins to a PVDF membrane.
 - Block the membrane and incubate with the primary anti-ERAP2 antibody.
 - Wash and incubate with the HRP-conjugated secondary antibody.
 - Detect the signal using an ECL substrate.

- Strip and re-probe the membrane with an antibody against a loading control (e.g., α -tubulin).

Data Analysis:

- Quantify the band intensities for ERAP2 and the loading control at each temperature.
- Normalize the ERAP2 band intensity to the loading control.
- Plot the normalized ERAP2 intensity against the temperature for both DMSO and **BDM88951**-treated samples to generate melt curves.
- Determine the melting temperature (T_{agg}), the temperature at which 50% of the protein has aggregated.
- The difference in T_{agg} between the **BDM88951** and DMSO-treated samples represents the thermal shift (ΔT_{agg}).

Part 2: Isothermal Dose-Response Fingerprint (ITDRF)

This experiment determines the potency of **BDM88951** in stabilizing ERAP2 at a single, fixed temperature.

Protocol:

- Determine Optimal Temperature: From the melt curve analysis, select a temperature that results in significant but not complete protein aggregation in the vehicle-treated group. For ERAP2, 56°C has been shown to be effective.[\[3\]](#)
- Cell Preparation: Harvest and resuspend HEK cells as described in Part 1.
- Dose-Response Treatment: Prepare a serial dilution of **BDM88951** (e.g., from 0.1 μ M to 100 μ M).
- Compound Incubation: Aliquot cells into PCR tubes and add the different concentrations of **BDM88951** or vehicle. Incubate for 1 hour at 37°C.
- Heat Challenge: Heat all samples at the predetermined temperature (56°C) for 3 minutes.[\[3\]](#)

- Lysis and Western Blotting: Proceed with cell lysis, protein quantification, and Western blotting as described in Part 1.

Data Analysis:

- Quantify and normalize the ERAP2 band intensities for each **BDM88951** concentration.
- Plot the normalized band intensities against the logarithm of the **BDM88951** concentration.
- Fit the data to a dose-response curve to determine the OC50 (Occupancy Concentration 50%), the concentration at which 50% of ERAP2 is stabilized.[3]

Data Presentation

The following tables summarize the expected quantitative data from the CETSA experiments with **BDM88951**.

Table 1: Thermal Shift (ΔT_{agg}) of ERAP2 with **BDM88951**

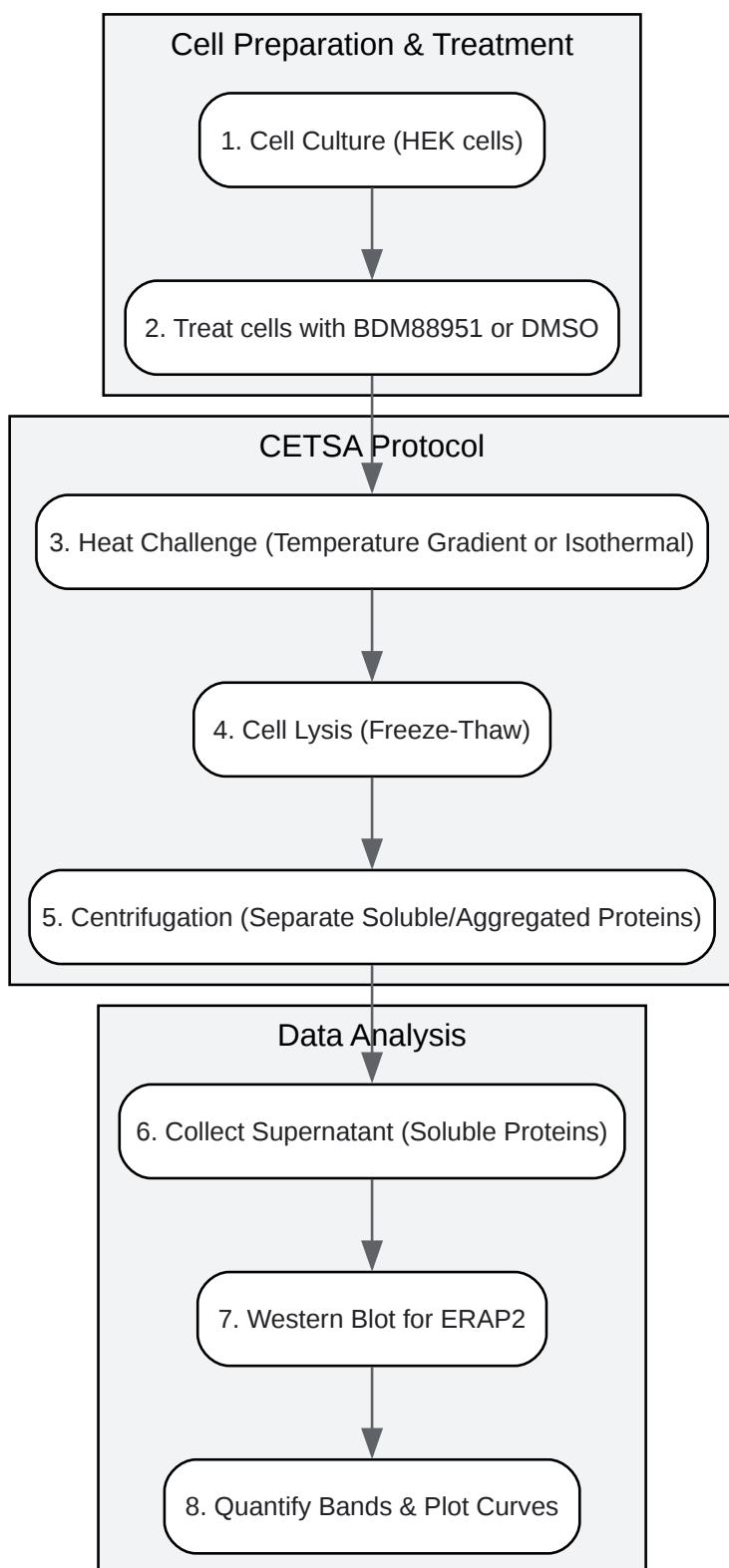
Treatment	Concentration (μM)	Tagg ($^{\circ}\text{C}$)	ΔT_{agg} ($^{\circ}\text{C}$)
DMSO (Vehicle)	-	TBD	-
BDM88951	30	TBD	3.52[3]

*TBD: To be determined experimentally.

Table 2: Isothermal Dose-Response (ITDRF) Data for **BDM88951**

Parameter	Value
Incubation Temperature ($^{\circ}\text{C}$)	56[3]
OC50 (μM)	23[3]

Mandatory Visualization



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